molecular formula C13H13NO3S B2867929 (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1396892-36-6

(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2867929
CAS No.: 1396892-36-6
M. Wt: 263.31
InChI Key: ICVVWYRAQLLKHR-ONEGZZNKSA-N
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Description

(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-3-carbaldehyde and thiophene-2-carboxylic acid.

    Formation of Intermediate: The furan-3-carbaldehyde is reacted with an appropriate amine to form an imine intermediate.

    Addition of Thiophene: The imine intermediate is then subjected to a reaction with thiophene-2-carboxylic acid under basic conditions to form the desired acrylamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety.

    Substitution: Both the furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of both furan and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its pharmacological properties. Researchers are exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-3-(thiophen-2-yl)acrylamide
  • N-(2-thienylmethyl)-3-(furan-2-yl)acrylamide
  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-12(10-5-6-17-9-10)8-14-13(16)4-3-11-2-1-7-18-11/h1-7,9,12,15H,8H2,(H,14,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVVWYRAQLLKHR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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